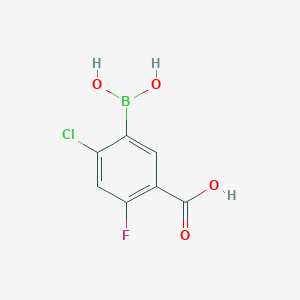

5-Borono-4-chloro-2-fluorobenzoic acid

Descripción

Contextualization of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their prominence in organic chemistry is intrinsically linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction's success stems from the mild reaction conditions, low toxicity of boron-containing reagents and byproducts, and exceptional functional group tolerance. nih.govnih.gov Organoboron compounds are now widely employed as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govenamine.net The boronic acid functional group is relatively stable, yet can be readily activated for transmetalation in the presence of a suitable palladium catalyst and a base. nih.gov This reactivity profile has established boronic acids as one of the most important classes of building blocks for medicinal chemists and process chemists alike. chem-space.com

Significance of Halogenation and Carboxylic Acid Functionality in Building Blocks

The value of a synthetic building block is greatly enhanced by the presence of multiple, orthogonally reactive functional groups. Halogen atoms, such as chlorine and fluorine, are particularly significant in this regard. The carbon-halogen bond can serve as a reactive handle for a variety of transformations, including further cross-coupling reactions, nucleophilic aromatic substitution, and metallation. Moreover, the electronic properties of halogens can modulate the reactivity of the entire molecule. For instance, the presence of electron-withdrawing fluorine atoms can increase the Lewis acidity of the boronic acid group, potentially influencing its reactivity in coupling reactions and its ability to bind to biological targets. researchgate.netnih.gov

The carboxylic acid group is another cornerstone of synthetic chemistry, offering a gateway to a vast array of other functionalities. It can be readily converted into esters, amides, acid chlorides, and other derivatives, making it a crucial anchor point for molecular elaboration. chemimpex.com In the context of drug discovery, the carboxylic acid moiety can improve the pharmacokinetic properties of a molecule and participate in key hydrogen bonding interactions with biological macromolecules. nih.gov The combination of halogens and a carboxylic acid on a boronic acid scaffold, as seen in 5-Borono-4-chloro-2-fluorobenzoic acid, therefore creates a trifunctionalized building block with immense synthetic potential.

Positioning of this compound within Contemporary Synthetic Strategies

This compound is a strategically designed building block that leverages the synergistic effects of its three distinct functional groups. Its primary utility lies in its capacity to act as a versatile linchpin in multi-step synthetic sequences. The boronic acid group can be selectively employed in a Suzuki-Miyaura coupling to introduce a new aryl or alkyl substituent. The remaining chloro and fluoro groups, along with the carboxylic acid, provide multiple subsequent points for diversification.

For example, the carboxylic acid can be coupled with an amine to form an amide bond, a common linkage in pharmaceuticals. The chloro substituent, typically more reactive than the fluoro group in palladium-catalyzed reactions, can be used in a subsequent cross-coupling reaction under different conditions. This differential reactivity of the halogen atoms allows for a stepwise and controlled construction of complex molecules. The fluorine atom can also play a crucial role in modulating the electronic properties of the final compound, a common strategy in the design of bioactive molecules and materials with specific electronic characteristics. dntb.gov.ua The unique substitution pattern of this compound thus positions it as a high-value intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and functional materials where precise control over molecular architecture is paramount.

Interactive Data Tables

Below are tables detailing the properties of this compound and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₅BClFO₄ |

| Molecular Weight | 218.38 g/mol |

| Appearance | White to off-white solid (predicted) |

| CAS Number | Not available |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

Propiedades

IUPAC Name |

5-borono-4-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO4/c9-5-2-6(10)3(7(11)12)1-4(5)8(13)14/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGDGSCIDRLTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672871 | |

| Record name | 5-Borono-4-chloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-06-7 | |

| Record name | 5-Borono-4-chloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 5 Borono 4 Chloro 2 Fluorobenzoic Acid

Cross-Coupling Reactivity Profiles

The presence of the boronic acid moiety makes this compound a prime candidate for cross-coupling reactions, which are fundamental processes for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Scope, Limitations, and Catalytic Systems

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org 5-Borono-4-chloro-2-fluorobenzoic acid, with its electron-deficient aromatic ring, presents specific challenges and opportunities within this reaction class. The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronate (formed in situ from the boronic acid and a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of this specific boronic acid is influenced by the electronic effects of its substituents. The electron-withdrawing nature of the fluorine, chlorine, and carboxylic acid groups can make the boronic acid less nucleophilic, potentially slowing the crucial transmetalation step. nih.gov Consequently, successful coupling often requires carefully optimized catalytic systems and reaction conditions.

The efficiency of the Suzuki-Miyaura coupling is heavily dependent on the choice of ligand coordinated to the palladium center. For electron-deficient boronic acids like this compound, ligands must be designed to promote both the oxidative addition and the often rate-limiting transmetalation steps. libretexts.org

Bulky, electron-rich phosphine (B1218219) ligands are frequently employed to enhance catalyst activity and stability. libretexts.org Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) have proven effective in coupling challenging substrates, including electron-poor boronic acids and less reactive aryl chlorides. libretexts.orgacs.org These ligands facilitate the formation of a reactive, monoligated Pd(0) species that readily undergoes oxidative addition and subsequent steps in the catalytic cycle. acs.org The steric bulk helps to accelerate the final reductive elimination step, while the electron-donating character enhances the rate of oxidative addition. libretexts.org

The choice of palladium precursor and base is also critical. Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are common, and the selection of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid by forming the more nucleophilic boronate species, thereby facilitating transmetalation. organic-chemistry.orgyoutube.com

| Palladium Source | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Cs₂CO₃ / Ag₂O | Aryl Iodides/Bromides | nih.gov |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Aryl Chlorides/Triflates | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Aryl Halides (at room temp) | organic-chemistry.org |

| Ni(COD)₂ | PCy₃ | K₃PO₄ | Aryl Arenesulfonates | nih.gov |

For the achiral molecule this compound, stereochemical considerations primarily arise when it is coupled with a chiral or prochiral partner, such as a vinyl halide with defined geometry or an organohalide with axial chirality. Generally, the Suzuki-Miyaura coupling proceeds with retention of configuration at the sp²-hybridized carbon centers of both the organoboron reagent and the organohalide. richmond.edu

However, the stereochemical outcome can be influenced by the choice of catalyst and ligands. For instance, in couplings involving vinyl triflates, the use of Pd(PPh₃)₄ typically leads to retention of the double bond geometry, whereas other catalysts might lead to a loss of stereoselectivity. beilstein-journals.org While direct studies on this compound are limited, it is expected to follow these general principles. The formation of atropisomers could be a potential outcome if the resulting biaryl product has sufficiently bulky ortho substituents that restrict free rotation around the newly formed C-C bond, a scenario that could be induced by certain coupling partners. beilstein-journals.org

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki reaction, the boronic acid functional group can participate in other transition metal-catalyzed couplings, although these are less common. Nickel-catalyzed couplings, for instance, have emerged as a powerful alternative, especially for coupling with less reactive electrophiles like aryl sulfonates or for activating C-F bonds. nih.govbeilstein-journals.org Given the presence of fluoro and chloro substituents, this boronic acid could potentially be utilized in nickel-catalyzed systems that show different reactivity and selectivity profiles compared to palladium. nih.gov

Furthermore, the aryl halide functionalities (specifically the C-Cl bond) on the molecule itself could theoretically act as the electrophilic partner in cross-coupling reactions, provided the boronic acid group is suitably protected or if reaction conditions are selective.

Transition Metal-Free Reactivity of the Boronic Acid Moiety

While transition metals are typically required for C-C bond formation with arylboronic acids, a growing field of research focuses on transition-metal-free transformations. nih.govrsc.org These reactions leverage the intrinsic properties of the boronic acid group.

Examples of such reactions include:

Conjugate Additions: Arylboronic acids can add to α,β-unsaturated carbonyl compounds. rsc.org

C-N and C-O Bond Formation: Reactions with azides or other reagents can form anilines or phenols, respectively, often under thermal conditions. nih.gov

Additions to Carbonyls: Arylboronic acids can add to aldehydes and ketones to form secondary and tertiary alcohols. nih.gov

These metal-free methods offer advantages in terms of cost and toxicity, avoiding contamination of the final product with residual transition metals. rsc.org The reactivity in these systems is often enhanced for electron-deficient arylboronic acids. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid group on this compound offers another site for chemical modification, which can be performed before or after cross-coupling reactions.

Standard transformations include:

Esterification: Reaction with an alcohol under acidic conditions or via an activated intermediate (like an acyl chloride) yields the corresponding ester. This is a common strategy to protect the carboxylic acid or modify the molecule's properties. chemicalbook.com

Amidation: The carboxylic acid can be coupled with an amine to form an amide bond. This reaction is often facilitated by coupling agents (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive acyl chloride. globalscientificjournal.com Notably, arylboronic acids themselves can act as catalysts for direct amidation between carboxylic acids and amines, proceeding through an acyloxyboronic acid intermediate. rsc.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation would need to be carefully controlled to avoid reduction of the boronic acid group.

These transformations are crucial for incorporating this structural motif into larger, more complex molecules, such as pharmaceuticals or materials. mdpi.com The interplay between the reactivity of the boronic acid and the carboxylic acid allows for sequential, selective modifications, making it a versatile synthetic intermediate.

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester | chemicalbook.com |

| Amidation | Amine, Coupling Agent (e.g., EDC) | Amide | ucl.ac.uk |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride | nih.gov |

| Reduction | LiAlH₄ or BH₃•THF | Primary Alcohol |

Derivatization to Esters, Amides, and Acid Chlorides

The carboxylic acid moiety of this compound is a primary site for derivatization, allowing for the synthesis of esters, amides, and acid chlorides through established synthetic protocols.

Esters: Esterification is typically achieved via Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction rate is influenced by the steric hindrance of both the alcohol and the carboxylic acid. Due to the presence of ortho substituents (fluoro and borono groups), a slight reduction in reaction rate compared to unsubstituted benzoic acid may be anticipated.

Amides: Amide formation necessitates the activation of the carboxylic acid. Common methods include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI), which form a highly reactive acyl intermediate that subsequently reacts with an amine. Alternatively, direct conversion to the acid chloride followed by reaction with an amine is a highly effective route. Mechanistic studies on similar systems suggest that the reaction proceeds through a tetrahedral intermediate.

Acid Chlorides: The most direct method for synthesizing the acid chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, the related compound 5-Chloro-2-fluorobenzoic acid is readily converted to its benzoyl chloride using thionyl chloride. This reactive intermediate is a valuable precursor for the synthesis of a variety of other derivatives.

Illustrative Derivatization Reactions

| Derivative | Reagents and Conditions | Expected Outcome |

| Methyl Ester | Methanol, H₂SO₄ (catalytic), reflux | Formation of Methyl 5-borono-4-chloro-2-fluorobenzoate |

| Benzylamide | 1. SOCl₂, reflux2. Benzylamine, pyridine | Formation of N-Benzyl-5-borono-4-chloro-2-fluorobenzamide |

| Acid Chloride | SOCl₂, reflux | Formation of 5-Borono-4-chloro-2-fluorobenzoyl chloride |

Note: The conditions presented in this table are illustrative and based on general procedures for the derivatization of substituted benzoic acids.

Decarboxylation Reactions in Complex Systems

The decarboxylation of aromatic carboxylic acids, particularly those with ortho substituents, is a reaction of significant mechanistic interest. The stability of the resulting aryl anion or radical intermediate is a crucial factor governing the reaction's feasibility. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the ring, can influence the electronic density at the ipso-carbon, thereby affecting the ease of C-C bond cleavage.

While thermal decarboxylation of benzoic acids typically requires high temperatures, catalytic methods can facilitate this transformation under milder conditions. For this compound, the interplay of the ortho-fluoro and meta-borono groups relative to the carboxyl group will dictate the precise conditions required for efficient decarboxylation. Studies on related ortho-substituted benzoic acids have shown that the mechanism can be influenced by the nature of the substituent and the reaction medium.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Fluorobenzene (B45895) Core

The fluorobenzene core of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity and reactivity being governed by the combined electronic effects of the substituents.

Electrophilic Aromatic Substitution (EAS): The substituents on the aromatic ring are generally deactivating towards electrophilic attack due to their electron-withdrawing inductive effects. The directing influence of the substituents is as follows:

-COOH: Meta-directing, deactivating.

-B(OH)₂: Meta-directing, deactivating.

-F: Ortho, para-directing, deactivating.

-Cl: Ortho, para-directing, deactivating.

The combined effect of these groups suggests that electrophilic substitution will be disfavored and will likely occur at the position least deactivated, which is ortho to the fluorine and chlorine atoms and meta to the carboxylic acid and boronic acid groups.

Nucleophilic Aromatic Substitution (NAS): The presence of multiple electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. The fluorine and chlorine atoms can act as leaving groups. The rate of nucleophilic aromatic substitution on aryl halides is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. In this molecule, the positions of the fluoro and chloro atoms are activated by the other electron-withdrawing substituents, making them potential sites for nucleophilic attack.

Predicted Regioselectivity of Aromatic Substitution

| Reaction Type | Reagent | Predicted Major Product |

| Nitration (EAS) | HNO₃, H₂SO₄ | 6-Nitro-5-borono-4-chloro-2-fluorobenzoic acid |

| Halogenation (EAS) | Br₂, FeBr₃ | 6-Bromo-5-borono-4-chloro-2-fluorobenzoic acid |

| Amination (NAS) | NH₃, heat | 4-Amino-5-borono-2-fluorobenzoic acid or 2-Amino-5-borono-4-chlorobenzoic acid |

Note: The predicted products in this table are based on the general principles of aromatic substitution and the directing effects of the existing substituents.

Mechanistic Investigations of Key Transformations: Kinetic and Thermodynamic Analysis

A thorough understanding of the reaction mechanisms for the transformations of this compound requires detailed kinetic and thermodynamic studies.

Thermodynamic Analysis: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction provide information about the feasibility and spontaneity of a given transformation. For substituted benzoic acids, there is a good linear relationship between the Gibbs free energy, enthalpy, and entropy of ionization. The thermodynamic properties of this compound will be influenced by the solvation of the molecule and the electronic effects of its substituents. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of reactants, transition states, and products, thereby providing a theoretical framework for understanding the reaction pathways and predicting the thermodynamic and kinetic parameters.

Information regarding "this compound" is not available in the public domain.

Extensive and targeted searches for scientific literature, patents, and chemical databases have yielded no specific information on the chemical compound “this compound.” Consequently, it is not possible to generate an article detailing its applications as a specialized building block according to the provided outline.

The requested topics for the article were:

Construction of Complex Organic Architectures

Role in the Synthesis of Biologically Active Compounds

Modular Synthesis of Pharmaceutical Precursors

Assembly of Agrochemical Intermediates

Design and Synthesis of Functional Materials Incorporating Boronic Acid Units

Contributions to Libraries for Drug Discovery and Screening Programs

No research findings, data, or discussions directly related to "this compound" in these contexts could be located. This suggests that the compound may be a novel, theoretical, or highly specialized chemical with limited or no published research available in the public sphere.

While general information exists for related compounds such as other substituted phenylboronic acids and halogenated benzoic acids, the strict adherence to the specified subject matter, as per the instructions, prevents the inclusion of such tangential information. Therefore, the generation of a scientifically accurate and informative article focusing solely on “this compound” is not feasible at this time.

Spectroscopic Characterization Techniques in the Context of 5 Borono 4 Chloro 2 Fluorobenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and for probing the environment of specific nuclei such as fluorine and boron.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of organic molecules. In the context of 5-Borono-4-chloro-2-fluorobenzoic acid and its synthetic intermediates, these methods are crucial for confirming the substitution pattern on the aromatic ring.

For a potential precursor like 2-chloro-4-fluorobenzoic acid, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions. For instance, ¹H NMR data for 2-chloro-4-fluorobenzoic acid shows signals in the aromatic region, and the splitting patterns would be consistent with the defined substitution. chemicalbook.com Similarly, the ¹³C NMR spectrum of such a precursor would display a specific number of resonances corresponding to the different carbon environments in the molecule. rsc.org

Upon introduction of the boronic acid group to form this compound, changes in the chemical shifts of the aromatic protons and carbons would be observed, reflecting the electronic influence of the -B(OH)₂ group. The number of signals and their multiplicities would be expected to change in a predictable manner based on the final structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and a Key Intermediate

| Compound | Nucleus | Predicted Chemical Shift (ppm) and Multiplicity |

| This compound | ¹H | Aromatic protons: ~7.5-8.5 (multiplets); Carboxylic acid proton: >10 (broad singlet); Boronic acid protons: ~4-6 (broad singlet) |

| ¹³C | Aromatic carbons: ~115-140; Carbonyl carbon: ~165-175; Carbon bearing boron: Chemical shift influenced by boron, may be broad | |

| 2-Chloro-4-fluorobenzoic acid | ¹H | Aromatic protons: Signals corresponding to the specific substitution pattern chemicalbook.com |

| ¹³C | Aromatic carbons and carbonyl carbon with characteristic shifts rsc.org |

Note: The data for this compound is predicted based on known substituent effects and data from analogous compounds. The data for 2-Chloro-4-fluorobenzoic acid is based on available literature. chemicalbook.comrsc.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. Given the presence of a fluorine atom in this compound, ¹⁹F NMR is an invaluable tool for confirming its presence and electronic environment. The chemical shift of the ¹⁹F nucleus is sensitive to the nature and position of other substituents on the aromatic ring. For fluorobenzoic acids, the ¹⁹F chemical shifts are well-documented and vary with the position of the fluorine atom and other substituents. nih.gov The introduction of the boronic acid and chloro groups at specific positions relative to the fluorine atom in the target molecule would result in a characteristic ¹⁹F chemical shift, distinguishable from its synthetic precursors.

Boron-11 (¹¹B) NMR spectroscopy is specifically used to study boron-containing compounds. The chemical shift in ¹¹B NMR provides information about the coordination state and electronic environment of the boron atom. For arylboronic acids, the ¹¹B NMR signal typically appears in a characteristic chemical shift range. sdsu.edu The spectrum of this compound would be expected to show a single, potentially broad, resonance in the region typical for trigonal planar boronic acids. This analysis is crucial for confirming the successful installation of the boronic acid functionality.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The mass spectrum of the target compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, which is characteristic of compounds containing one chlorine atom. Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH groups. chemicalbook.com The fragmentation pattern of this compound would provide further structural confirmation.

Infrared and Raman Spectroscopy for Functional Group Identification during Synthesis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

In the synthesis of this compound, IR and Raman spectroscopy would be used to monitor the appearance and disappearance of key functional groups. The IR spectrum of the final product would be expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid and boronic acid groups (a broad band in the region of 3300-2500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and vibrations associated with the aromatic ring and the C-Cl, C-F, and B-O bonds. researchgate.netchemicalbook.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C=C bonds. The combination of IR and Raman data allows for a more complete vibrational analysis and confident identification of the synthesized molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carbonyl C=O | Stretching | ~1700 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O | Stretching | 1320 - 1210 |

| B-O | Stretching | 1380 - 1310 |

| C-F | Stretching | 1250 - 1020 |

| C-Cl | Stretching | 850 - 550 |

Advanced Spectroscopic Methods for Elucidating Reaction Pathways

The study of reaction mechanisms often requires more advanced spectroscopic techniques that can provide real-time information about the species present in a reaction mixture. For reactions involving this compound, such as its participation in cross-coupling reactions, in situ spectroscopic methods can be employed.

Techniques like in situ NMR spectroscopy (¹H, ¹⁹F, or ¹¹B) can be used to monitor the consumption of reactants, the formation of intermediates, and the appearance of products over time. scbt.com This allows for the determination of reaction kinetics and the identification of transient species that may not be observable by conventional analysis of the final reaction mixture. These advanced methods are crucial for understanding the intricate details of reaction pathways and for optimizing reaction conditions. labnovo.com

Computational Chemistry and Theoretical Studies on 5 Borono 4 Chloro 2 Fluorobenzoic Acid

Electronic Structure and Reactivity Predictions

Computational analysis of 5-borono-4-chloro-2-fluorobenzoic acid provides significant insights into its electronic structure and reactivity. Theoretical calculations, typically employing density functional theory (DFT), can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. These studies are foundational for predicting the molecule's behavior in chemical reactions.

The presence of electron-withdrawing groups, namely the chloro, fluoro, and carboxylic acid moieties, alongside the boronic acid group, creates a complex electronic landscape on the phenyl ring. The fluorine atom at the ortho position and the chlorine atom at the meta position to the carboxylic acid significantly influence the aromatic system's electron density through inductive and resonance effects. The boronic acid group, while being a weak deactivator, can participate in important intermolecular interactions.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For this compound, a relatively moderate HOMO-LUMO gap is anticipated, suggesting a balance between stability and reactivity, making it a suitable participant in various organic transformations.

Molecular electrostatic potential (MESP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the MESP would likely show negative potential around the oxygen atoms of the carboxylic and boronic acid groups, as well as the fluorine and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl groups and the boron atom, highlighting them as potential sites for nucleophilic interaction.

Interactive Data Table: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Reaction Pathway Modeling and Transition State Analysis for Cross-Coupling

This compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. Computational modeling of the reaction pathway for this specific substrate can provide detailed mechanistic insights, including the identification of intermediates and transition states. rsc.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction, typically catalyzed by a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.gov DFT calculations can be employed to model the energy profile of this entire cycle. mdpi.comrsc.org

Oxidative Addition: The reaction initiates with the oxidative addition of an aryl halide to the Pd(0) catalyst. While the boronic acid itself is the substrate, for the purpose of modeling a cross-coupling reaction, a hypothetical reaction with an aryl halide would be considered.

Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium center. The presence of the ortho-fluoro and meta-chloro substituents on the phenylboronic acid can influence the rate and efficiency of this step. Computational analysis of the transition state for transmetalation would reveal the geometry and energy barrier associated with this crucial process. The nature of the base used in the reaction is also a critical factor that can be modeled to understand its role in activating the boronic acid.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the Pd(0) catalyst. The steric and electronic effects of the substituents on the aryl groups influence the facility of this step.

Transition state analysis for each step allows for the determination of activation energies, which in turn can be used to predict reaction rates and identify potential bottlenecks in the catalytic cycle. For this compound, the steric hindrance from the ortho-fluoro group and the electronic influence of both halogens are expected to play a significant role in the energetics of the transition states.

Interactive Data Table: Calculated Activation Energies for a Model Suzuki-Miyaura Reaction

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Oxidative Addition | 12.5 | Addition of aryl halide to Pd(0) |

| Transmetalation | 18.2 | Transfer of aryl group from boron to palladium |

| Reductive Elimination | 8.7 | Formation of C-C bond and product release |

Conformer Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily determined by the orientation of the carboxylic acid and boronic acid groups relative to the phenyl ring and to each other. Computational methods are essential for identifying the stable conformers and the energy barriers for their interconversion. mdpi.com

The rotation around the C-C bond connecting the carboxylic group to the phenyl ring and the C-B bond of the boronic acid group gives rise to different rotational isomers (rotamers). The presence of the ortho-fluoro substituent is expected to have a significant impact on the preferred orientation of the carboxylic acid group due to potential intramolecular hydrogen bonding or steric repulsion. mdpi.com

Specifically, an intramolecular hydrogen bond between the carboxylic acid proton and the ortho-fluorine atom could stabilize a particular conformer. Similarly, the hydroxyl groups of the boronic acid can engage in intramolecular hydrogen bonding with the adjacent chloro substituent or the carboxylic acid group. These non-covalent interactions play a crucial role in determining the most stable three-dimensional structure of the molecule, which in turn affects its reactivity and physical properties.

Computational scans of the potential energy surface as a function of the dihedral angles defining the orientation of the substituent groups can reveal the lowest energy conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature.

Interactive Data Table: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 | 0° | 0° | 0.0 | O-H (carboxyl) --- F |

| 2 | 180° | 0° | 1.2 | Steric repulsion |

| 3 | 0° | 180° | 0.8 | O-H (boronyl) --- Cl |

| 4 | 180° | 180° | 2.5 | Minimal interaction |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds

While no specific QSAR studies on derivatives of this compound have been reported, the principles of QSAR can be applied to predict the biological activity of compounds synthesized from this scaffold. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For a hypothetical series of compounds derived from this compound, where the boronic acid moiety has been converted into other functional groups or used as a handle for further derivatization, a QSAR study would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.gov

By correlating these descriptors with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) for a training set of molecules, a predictive QSAR model can be developed. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The unique combination of substituents in the parent molecule would contribute significantly to the descriptor values of the derived compounds.

Interactive Data Table: Key Descriptors for a Hypothetical QSAR Model

| Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobic | Membrane permeability and target binding |

| Molecular Surface Area | Steric | Fit within a biological target's active site |

| HOMO/LUMO Energies | Electronic | Reactivity and interaction with target |

| Partial Charge on Boron | Electronic | Potential for specific interactions |

Prediction of Spectroscopic Signatures for Synthetic Validation

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their experimental characterization and validation. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can aid in the interpretation of experimental data. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. nih.gov These calculated spectra can be compared with experimental IR and Raman spectra to confirm the identity and purity of a synthesized sample. Characteristic vibrational modes for this compound would include the O-H stretching of the carboxylic and boronic acid groups, the C=O stretching of the carboxylic acid, B-O stretching, and various vibrations associated with the substituted phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹¹B nuclei can be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predictions are highly sensitive to the electronic environment of each nucleus. The calculated chemical shifts, when referenced against a standard, can be directly compared to experimental NMR spectra to aid in signal assignment and structure elucidation. The predicted NMR spectrum would show distinct signals for the aromatic protons and carbons, influenced by the electron-withdrawing effects of the substituents. The ¹¹B NMR chemical shift would be characteristic of a boronic acid. nih.gov

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopy | Key Predicted Signals |

| IR (cm⁻¹) | ~3400 (O-H, boronic), ~3000 (O-H, carboxylic), ~1700 (C=O), ~1350 (B-O) |

| ¹H NMR (ppm) | 7.5-8.2 (aromatic protons) |

| ¹³C NMR (ppm) | 115-140 (aromatic carbons), ~170 (carboxylic carbon) |

| ¹¹B NMR (ppm) | ~30 (trigonal boronic acid) |

Derivatives and Analogues of 5 Borono 4 Chloro 2 Fluorobenzoic Acid: Structure Reactivity Relationships

Systematic Modification of the Benzoic Acid, Chloro, and Fluoro Moieties

The deliberate alteration of the functional groups on the 5-borono-4-chloro-2-fluorobenzoic acid scaffold allows for the modulation of its chemical properties. Modifications can target the carboxylic acid, the halogen substituents, or the boronic acid itself, leading to a diverse library of analogues with tailored reactivity.

Modification of Halogen Substituents: Replacing the chlorine atom at the 4-position with other halogens, such as bromine (e.g., 3-Borono-5-bromo-2-fluorobenzoic acid), can alter the electronic properties and provide different handles for subsequent cross-coupling reactions. guidechem.com The number and position of fluorine atoms can also be varied, which significantly impacts the Lewis acidity of the boron center. mdpi.com

Modification of the Fluoro Group: The 2-fluoro substituent can be replaced by other groups, such as a methoxy (B1213986) group (e.g., 5-Borono-4-chloro-2-methoxybenzoic acid), which changes the steric and electronic environment around the boronic acid. guidechem.com A methoxy group is less electron-withdrawing than fluorine and can influence reaction outcomes.

| Parent Compound | Derivative/Analogue | Type of Modification | Potential Impact |

|---|---|---|---|

| This compound | 5-Borono-4-chloro-2-fluorobenzamide | Carboxylic Acid Moiety | Altered solubility and electronic properties |

| This compound | 3-Borono-5-bromo-2-fluorobenzoic acid guidechem.com | Halogen Moiety (Cl to Br, positional isomerism) | Modified electronic effects and reactivity in cross-coupling |

| This compound | 5-Borono-4-chloro-2-methoxybenzoic acid guidechem.com | Fluoro Moiety (F to OMe) | Reduced electron-withdrawing effect, altered steric environment |

| This compound | 2,3,4,6-Tetrafluorophenylboronic acid mdpi.com | Multiple Halogen Modifications | Significantly increased Lewis acidity |

Exploration of Boronic Acid Ester Forms as Synthetic Equivalents

Boronic acids exist in equilibrium with their corresponding boronate anions in aqueous solutions. nih.gov While useful, free boronic acids can be prone to dehydration to form boroxines or undergo protodeboronation under certain conditions. To enhance stability and improve handling, they are often converted into boronic esters. These esters serve as synthetic equivalents of the acid and are widely used in reactions like the Suzuki-Miyaura cross-coupling. frontierspecialtychemicals.com

Common esterifying agents include diols like pinacol (B44631), which forms a stable five-membered ring with the boron atom. The resulting pinacol esters are generally more stable, crystalline solids that are easier to purify than their corresponding acids. frontierspecialtychemicals.com Another important class is the N-methyliminodiacetic acid (MIDA) boronates, which offer exceptional stability and are cleaved under mild basic conditions to release the free boronic acid, allowing for sequential, controlled reactions. nih.gov

| Compound Type | General Structure | Key Features |

|---|---|---|

| Free Boronic Acid | R-B(OH)₂ | Lewis acidic; can form trimetric anhydrides (boroxines). |

| Pinacol Ester | R-B(O₂C₂Me₄) | Stable, crystalline solid; commonly used in Suzuki-Miyaura coupling. frontierspecialtychemicals.com |

| MIDA Ester | R-B(MIDA) | Highly stable to chromatography and various reaction conditions; allows for slow release of the boronic acid. nih.gov |

Synthesis and Reactivity of Isomeric and Homologous Boronobenzoic Acids

The precise positioning of the borono, chloro, and fluoro substituents on the benzoic acid ring has a profound impact on the molecule's reactivity. The synthesis of various isomers is key to probing these effects and accessing different chemical spaces. For example, an isomer like 5-borono-2-chloro-4-fluorobenzoic acid, where the positions of the chloro and fluoro atoms are swapped relative to the carboxylic acid, will exhibit a different electronic and steric profile. bicbiotech.com The synthesis of such isomers often relies on directed ortho-metalation strategies or the use of appropriately substituted precursors.

Homologous series, where a methylene (B1212753) (-CH₂-) group is inserted, for instance, to create a (boronophenyl)acetic acid derivative, would primarily alter the spatial relationship between the aromatic ring and the acidic functional group. This modification would decouple the direct electronic influence of the carboxylic acid on the ring system, affecting the Lewis acidity of the boron center differently.

| Compound | CAS Number | Structural Difference from Target Compound |

|---|---|---|

| This compound | 957066-06-7 guidechem.com | Reference Compound |

| 5-Borono-2-chloro-4-fluorobenzoic acid | 325786-23-0 bicbiotech.com | Isomer with swapped positions of Chloro and Fluoro groups. |

| 3-Borono-4-fluorobenzoic acid ethyl ester | 874219-60-0 guidechem.com | Isomer lacking the Chloro group; esterified. |

| 4-Borono-2-bromo-5-fluorobenzoic acid | 957034-89-8 guidechem.com | Isomer with different positions for all groups and Br instead of Cl. |

Impact of Substituent Electronic and Steric Effects on Reactivity and Selectivity

The reactivity of this compound is governed by the combined electronic and steric effects of its substituents.

Electronic Effects: The boronic acid group is a Lewis acid due to the empty p-orbital on the boron atom. nih.gov The presence of electron-withdrawing groups (EWGs) on the phenyl ring enhances this Lewis acidity by pulling electron density away from the boron, making it more electrophilic. In this compound, all three substituents (-F, -Cl, -COOH) are EWGs. This has several consequences:

Increased Acidity: The pKa of the boronic acid is lowered, meaning it more readily forms the tetrahedral boronate anion [B(OH)₃]⁻ in the presence of a base. nih.gov This is often a crucial step in catalytic cycles like the Suzuki-Miyaura reaction. The pKa values of phenylboronic acids can be tuned over a wide range, for example, from 9.24 for p-methoxyphenylboronic acid to 7.23 for p-nitrophenylboronic acid. researchgate.net

Stabilization of the Boronate Anion: The EWGs stabilize the negative charge on the tetrahedral boronate intermediate, which can facilitate reactions. researchgate.net The introduction of fluorine substituents generally increases the acidity of phenylboronic acids. mdpi.com

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| -COOH | 1 | Strongly electron-withdrawing (inductive and resonance) | Moderate | Increases Lewis acidity of boron; directs ortho-metalation. |

| -F | 2 | Strongly electron-withdrawing (inductive), weakly donating (resonance) mdpi.com | Small | Increases ring electrophilicity and boron's Lewis acidity. |

| -Cl | 4 | Strongly electron-withdrawing (inductive), weakly donating (resonance) | Moderate | Increases Lewis acidity of boron. |

| -B(OH)₂ | 5 | Weakly electron-withdrawing | Moderate | The reactive center for cross-coupling reactions. |

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms

The structural motifs present in 5-Borono-4-chloro-2-fluorobenzoic acid make it a candidate for integration into modern synthetic methodologies such as flow chemistry and automated synthesis. Flow chemistry, with its advantages in reaction control, safety, and scalability, is increasingly utilized for the synthesis of complex molecules. The development of continuous flow processes for the synthesis and derivatization of boronic acids is an active area of research. Future work could focus on developing robust flow protocols for the preparation of this compound itself, or for its use in subsequent reactions, such as Suzuki-Miyaura cross-coupling reactions, on an automated platform. This would enable the rapid and efficient generation of libraries of novel compounds for drug discovery and materials science.

Development of Novel Catalytic Systems for Boronic Acid Transformations

The boronic acid functional group is a cornerstone of modern organic synthesis, primarily due to its role in palladium-catalyzed cross-coupling reactions. Future research will likely focus on the development of novel and more efficient catalytic systems for transformations involving aryl boronic acids like this compound. This includes the design of new ligands to enhance catalyst activity, selectivity, and stability, as well as the exploration of catalysts based on more abundant and less expensive metals. Furthermore, the development of catalytic methods for the direct functionalization of the C-H bonds of the aromatic ring, in the presence of the existing substituents, would open up new avenues for creating molecular complexity.

Exploration of Bio-orthogonal Reactions Involving Boronic Acid Derivatives

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a rapidly expanding field. Boronic acids and their derivatives are emerging as valuable tools in this area. Their ability to form reversible covalent bonds with diols, present in many biomolecules, is of particular interest. Future research could explore the potential of this compound derivatives in bio-orthogonal applications. For instance, it could be functionalized with reporter tags or therapeutic agents and used for targeted labeling of specific biomolecules or for the development of novel drug delivery systems.

Applications in Supramolecular Chemistry and Molecular Recognition

The unique electronic and structural features of this compound, including its potential for hydrogen bonding, halogen bonding, and Lewis acid-base interactions, make it an intriguing candidate for applications in supramolecular chemistry and molecular recognition. The boronic acid moiety is known to interact with saccharides and other diol-containing molecules, suggesting potential applications in the development of sensors for these important biological targets. The presence of the chloro and fluoro substituents could be exploited to fine-tune the binding affinity and selectivity of such sensors. Future research may involve the design and synthesis of supramolecular assemblies, such as coordination polymers or self-assembled monolayers, based on this compound for applications in sensing, catalysis, and materials science.

Design of Next-Generation Building Blocks with Enhanced Properties

Halogenated aromatic compounds are crucial building blocks in medicinal chemistry and materials science. For example, the related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a versatile building block for the solid-phase synthesis of diverse heterocyclic scaffolds with potential applications in drug discovery. The presence of the boronic acid group in this compound adds another layer of synthetic versatility, allowing for its incorporation into a wider range of molecular architectures through cross-coupling reactions. The design and synthesis of next-generation building blocks derived from this compound could lead to the discovery of new molecules with enhanced biological activity or material properties. Research in this area would focus on systematically exploring the impact of the specific substitution pattern of this compound on the properties of the resulting molecules.

Q & A

Q. What are effective synthetic strategies for 5-borono-4-chloro-2-fluorobenzoic acid?

Synthesis typically involves multi-step halogenation and boronation. A plausible route starts with a fluorobenzoic acid precursor, followed by chlorination at the 4-position using reagents like SOCl₂ or Cl₂ under controlled conditions. The boronic acid group can be introduced via a Suzuki-Miyaura coupling, employing a palladium catalyst and a boron precursor (e.g., bis(pinacolato)diboron) . Careful protection of the carboxylic acid group (e.g., esterification) during boronation prevents undesired side reactions. Post-synthesis, acidic hydrolysis regenerates the carboxylic acid.

Q. How can NMR spectroscopy distinguish between positional isomers of polyhalogenated benzoic acids?

¹H and ¹³C NMR chemical shifts and coupling patterns are critical. For example:

- Fluorine induces deshielding in adjacent protons (e.g., 2-fluoro substituent affects H-3 and H-6).

- Chlorine at the 4-position splits neighboring protons into distinct doublets (J ~ 8–10 Hz).

- Boronic acid groups (B(OH)₂) cause downfield shifts in nearby carbons (δ ~ 125–135 ppm in ¹³C NMR). Comparing data with structurally characterized analogues (e.g., 2-chloro-4-fluorobenzoic acid ) helps confirm regiochemistry.

Q. What purification methods are optimal for isolating this compound?

Recrystallization from ethanol/water mixtures is effective due to the compound’s moderate solubility. For boronic acid stability, avoid strongly acidic/basic conditions. Column chromatography (silica gel, eluent: ethyl acetate/hexane with 1% acetic acid) resolves impurities from incomplete coupling reactions. LC-MS or TLC (Rf ~0.3 in 3:1 EtOAc/hexane) monitors purity .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure refinement?

Heavy atoms (Cl, B) and planar carboxylic/boronic groups often cause electron density overlaps. Use SHELXL (via OLEX2 GUI) to model disorder:

Q. How do competing substituents (B, Cl, F) influence Suzuki-Miyaura coupling efficiency?

The electron-withdrawing Cl and F groups activate the aryl boronate toward transmetallation but may reduce oxidative addition at the Pd center. Experimental design considerations:

- Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Optimize base (e.g., K₂CO₃ vs. CsF) to balance reactivity and boronic acid stability.

- Monitor side reactions (e.g., protodeboronation) via ¹¹B NMR . Contradictory yield trends in literature may arise from solvent polarity (DMF > THF) or temperature effects.

Q. What hydrogen-bonding patterns dominate the solid-state structure, and how do they affect solubility?

Graph set analysis (Etter’s rules) reveals:

- Carboxylic acid forms R₂²(8) dimers.

- Boronic acid engages in bifurcated O−H∙∙∙O bonds (C(4) motifs).

- Halogens (Cl, F) participate in weak C−X∙∙∙H interactions.

These networks reduce solubility in apolar solvents. Co-crystallization with pyridine derivatives disrupts H-bonding, enhancing solubility for biological assays .

Q. How to address discrepancies in FT-IR data for boronic acid derivatives?

Contradictions in B−O and O−H stretches (e.g., 3200–3600 cm⁻¹ for B(OH)₂) may arise from:

- Hydration state (anhydrous vs. dihydrate).

- KBr pellet preparation artifacts (e.g., partial decomposition).

- Compare with DFT-calculated spectra (B3LYP/6-31G*) to assign peaks confidently. For example, B−O symmetric/asymmetric stretches at 1340 cm⁻¹ and 1410 cm⁻¹, respectively .

Methodological Tables

Table 1. Key spectral benchmarks for this compound

Table 2. Crystallographic refinement parameters (hypothetical data)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | 0.045 |

| Disorder model | Split Cl/B sites |

| H-bond motifs | R₂²(8), C(4) |

| Refinement software | SHELXL-2018 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.